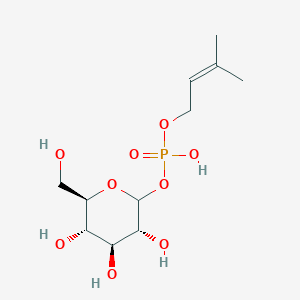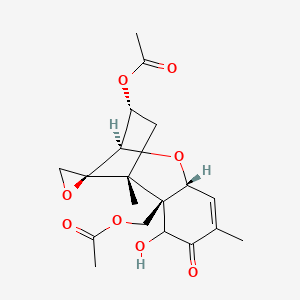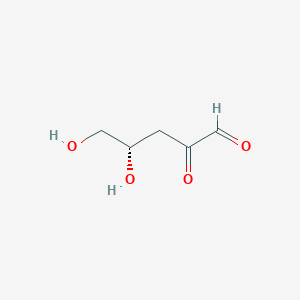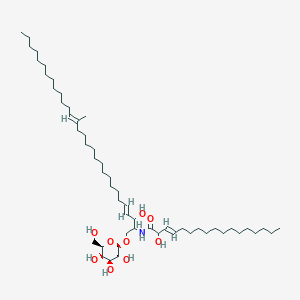![molecular formula C11H10O3 B1259057 5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one](/img/structure/B1259057.png)
5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro- 2H-cyclopenta[b]pyran-6-one is an organic heterobicyclic compound that is 7,7a-dihydrocyclopenta[b]pyran-6(2H)-one substituted by a hydroxy group at position 5 and a prop-2-en-1-ylidene group at position 7 (the Z isomer). Isolated from the sponge Ulosa and ascidian Diplosoma virens, it exhibits antimicrobial activity and toxicity against HCT116 cells (human colorectal cancer cells) by triggering apoptotic cell death. It has a role as a metabolite, an antimicrobial agent and an antineoplastic agent. It is a cyclic ether, an enol, an enone and an organic heterobicyclic compound.
Applications De Recherche Scientifique
Cytotoxic Metabolites
The compound has been identified as a major component of the ascidian Diplosoma virens and has shown cytotoxicity against HCT116 cells (human colorectal cancer cells) by triggering apoptotic cell death (Ogi, Taira, Margiastuti, & Ueda, 2008).
Cancer Preventive Activity
It exhibits cancer preventive and proapoptotic properties. The compound inhibits epidermal growth factor-induced neoplastic JB6 Cl41 P+ cell transformation in soft agar and induces apoptosis in human leukemia cells. Its effects on Jun N-terminal Kinase and p38 Mitogen-Activated Protein-Kinase signaling pathways suggest its potential as an antitumor agent (Fedorov et al., 2012).
Synthesis and Structural Studies
Several studies have focused on the synthesis and structural analysis of related compounds, which are essential for understanding their biological activities and potential applications in medicinal chemistry. These include investigations into hetero-Diels-Alder additions (Zhuo, Wyler, & Schenk, 1995), the crystal structure of fungal metabolites (Lo Presti, Soave, & Destro, 2003), and the synthesis of new chemical derivatives with varied stereochemistry (Jeon & Kim, 1999).
Applications in Organic Synthesis
The compound and its derivatives have applications in organic synthesis. For example, they are used in the cycloaddition and cyclization sequences to create benzene derivatives and indoles (Kranjc & Kočevar, 2008), and in the synthesis of 3,4-Dihydro-2H-pyrans (Bogdanowicz-Szwed & Pałasz, 2001).
Formation of Complex Ring Structures
It plays a role in the formation of complex ring structures, such as steroid-like ring skeletons and metalla-octatetraenes, showcasing its utility in the synthesis of complex organic molecules (Aumann, Meyer, & Fröhlich, 1996), (Yu et al., 1997).
Multicomponent Reactions
Multicomponent reactions involving the compound have been studied for the synthesis of various pyranone derivatives, expanding the chemical versatility and potential applications of these compounds in different fields (Komogortsev et al., 2019).
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
(7Z)-5-hydroxy-7-prop-2-enylidene-2,7a-dihydrocyclopenta[b]pyran-6-one |
InChI |
InChI=1S/C11H10O3/c1-2-4-7-9(12)10(13)8-5-3-6-14-11(7)8/h2-5,11,13H,1,6H2/b7-4+ |
Clé InChI |
CCVQPAZRNPBPPA-QPJJXVBHSA-N |
SMILES isomérique |
C=C/C=C\1/C2C(=C(C1=O)O)C=CCO2 |
SMILES canonique |
C=CC=C1C2C(=C(C1=O)O)C=CCO2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3aS,5aR,5bR,7aR,10R,11aR,11bR,13aR,13bR)-10-hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B1258975.png)
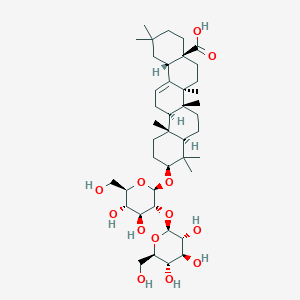
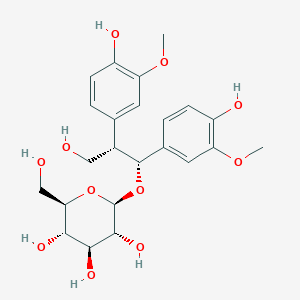

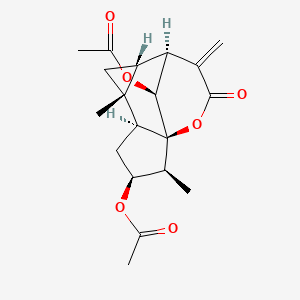

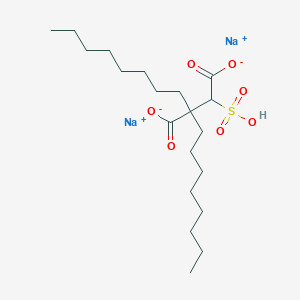
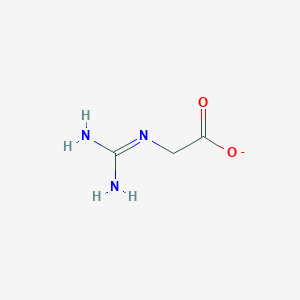
![(17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B1258988.png)
![(4R,4aS,6aR,6aS,6bR,8aR,9S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1258989.png)
